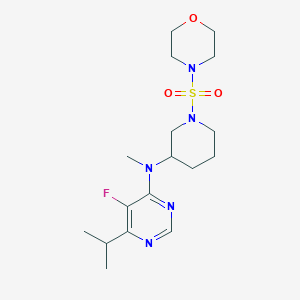
(2R)-3-Benzyl-2-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-Benzyl-2-methylpentanoic acid, also known as BMPPA, is a chemical compound with the molecular formula C14H20O2. It is a chiral compound, meaning it has a non-superimposable mirror image. BMPPA has been the subject of scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of (2R)-3-Benzyl-2-methylpentanoic acid is not fully understood. However, research has shown that this compound inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, this compound has been shown to protect against oxidative stress and apoptosis, which are involved in neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. Research has shown that this compound can reduce inflammation and oxidative stress, which are involved in a number of diseases. Additionally, this compound has been shown to improve cognitive function and memory, which may be useful in treating neurological disorders.
Advantages and Limitations for Lab Experiments
(2R)-3-Benzyl-2-methylpentanoic acid has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, this compound has been shown to have low toxicity, which makes it a good candidate for therapeutic applications. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are a number of future directions for research on (2R)-3-Benzyl-2-methylpentanoic acid. One direction is to further study its anti-inflammatory properties and potential use in treating inflammatory diseases. Additionally, research could focus on the neuroprotective properties of this compound and its potential use in treating neurological disorders. Another direction could be to study the mechanism of action of this compound in more detail, which could lead to the development of more targeted therapeutic interventions.
Synthesis Methods
(2R)-3-Benzyl-2-methylpentanoic acid can be synthesized using a variety of methods. One method involves the reaction of benzylmagnesium chloride with 2-methylpentanoyl chloride, followed by hydrolysis of the resulting intermediate. Another method involves the reaction of 2-methylpentanoyl chloride with benzyl alcohol in the presence of a base, followed by acid-catalyzed esterification.
Scientific Research Applications
(2R)-3-Benzyl-2-methylpentanoic acid has been studied for its potential therapeutic applications. Research has shown that this compound has anti-inflammatory properties and may be useful in treating inflammatory diseases such as arthritis. Additionally, this compound has been shown to have neuroprotective properties and may be useful in treating neurological disorders such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
(2R)-3-benzyl-2-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-3-12(10(2)13(14)15)9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3,(H,14,15)/t10-,12?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXXCVNOONKYRF-RWANSRKNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC1=CC=CC=C1)[C@@H](C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

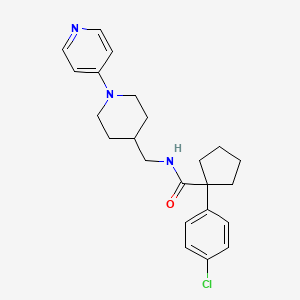
![2-hydroxy-2-methyl-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B3018476.png)

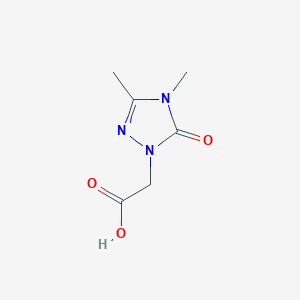
![6-[5-(4-Propan-2-yloxybenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B3018480.png)
![N-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B3018482.png)
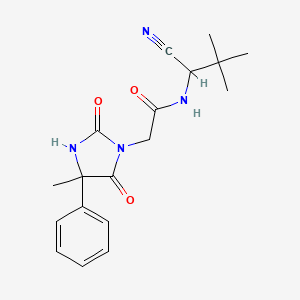
![[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B3018485.png)
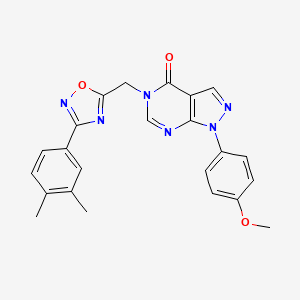
![3-[[1-(1,3-Thiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3018488.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide](/img/structure/B3018489.png)

![N-(5-Hydroxyspiro[2.3]hexan-2-yl)prop-2-enamide](/img/structure/B3018493.png)
